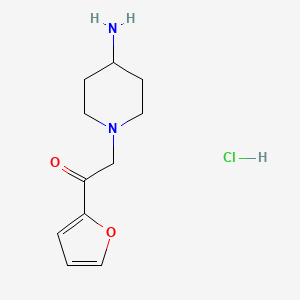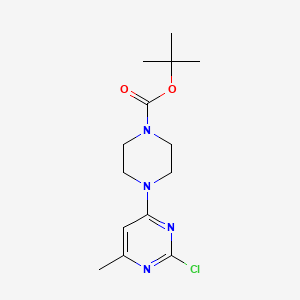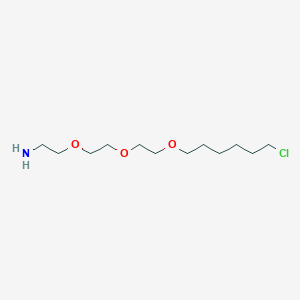
NH2-PEG3-C6-Cl
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
NH2-PEG3-C6-Cl, also known as 2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .
Mode of Action
This compound operates by connecting two different ligands with a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . By binding to the E3 ubiquitin ligase and the target protein, this compound facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the specific target protein degraded.
Biochemische Analyse
Biochemical Properties
The role of 2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine in biochemical reactions is primarily as a linker in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions involves the ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of 2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine on cells are not directly due to the compound itself, but rather the PROTACs it helps form . These PROTACs can influence cell function by degrading specific target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine is through its role in the formation of PROTACs . These PROTACs bind to target proteins and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would be dependent on the stability and degradation of the PROTACs it forms .
Metabolic Pathways
As a component of PROTACs, it may be involved in the ubiquitin-proteasome pathway .
Transport and Distribution
As a component of PROTACs, its distribution would likely follow that of the PROTACs it forms .
Subcellular Localization
As a component of PROTACs, its localization would likely be wherever the PROTACs it forms are localized .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NH2-PEG3-C6-Cl typically involves the reaction of 6-chlorohexanol with triethylene glycol and subsequent amination. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
NH2-PEG3-C6-Cl primarily undergoes nucleophilic substitution reactions due to the presence of the chloro group. It can also participate in coupling reactions to form PROTACs .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride or potassium carbonate as bases.
Coupling Reactions: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are often used
Major Products Formed
The major products formed from these reactions are PROTAC molecules, which consist of two ligands connected by the this compound linker .
Wissenschaftliche Forschungsanwendungen
NH2-PEG3-C6-Cl is widely used in scientific research, particularly in the development of PROTACs. These molecules have applications in:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways.
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: Used in the production of specialized chemicals and pharmaceuticals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NH2-PEG3-C6-Br: Similar structure but with a bromo group instead of a chloro group.
NH2-PEG3-C6-I: Similar structure but with an iodo group instead of a chloro group.
NH2-PEG4-C6-Cl: Similar structure but with an additional ethylene glycol unit
Uniqueness
NH2-PEG3-C6-Cl is unique due to its specific length and functional groups, which provide optimal flexibility and reactivity for the synthesis of PROTACs .
Eigenschaften
IUPAC Name |
2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26ClNO3/c13-5-3-1-2-4-7-15-9-11-17-12-10-16-8-6-14/h1-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQXYKFBNPVKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


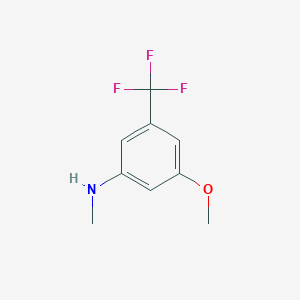
![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094821.png)
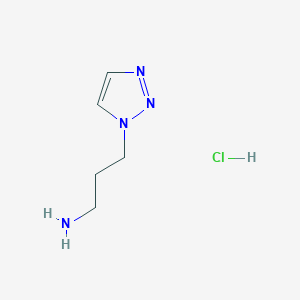
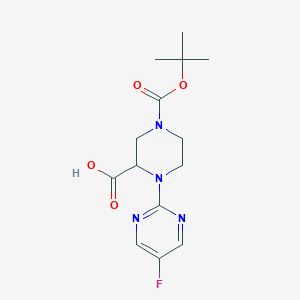

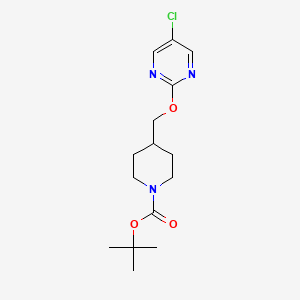
![4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3094865.png)


